Chloromethyl 5-chlorohexanoate
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Overview
Description
Chloromethyl 5-chlorohexanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. The compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 5-chlorohexanoate can be synthesized through several methods. One common approach involves the reaction of 5-chlorohexanoic acid with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 5-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
Chloromethyl 5-chlorohexanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of chloromethyl 5-chlorohexanoate involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a building block for more complex molecules .
Comparison with Similar Compounds
Chloromethyl methyl ether: Shares the chloromethyl functional group but differs in its overall structure and reactivity.
5-Chlorohexanoic acid: Similar in structure but lacks the chloromethyl group, affecting its reactivity and applications.
Chloromethyl ketone: Contains the chloromethyl group but differs in its carbonyl functionality.
Uniqueness: Chloromethyl 5-chlorohexanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
80418-56-0 |
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Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3 |
InChI Key |
PZVNORNNHRGBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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